N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds with key residues in the CDK2 active site . The inhibition of CDK2 results in the arrest of cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking CDK2 activity, this compound prevents the phosphorylation of key proteins required for cell cycle progression . This results in the arrest of the cell cycle, thereby inhibiting cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . By blocking CDK2 activity, this compound prevents the cell cycle from progressing, leading to a halt in cell proliferation . This makes it a potential candidate for cancer treatment, as it could selectively target and inhibit the growth of tumor cells .
Biochemical Analysis
Biochemical Properties
N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, leading to its inhibition . This interaction is facilitated by essential hydrogen bonding with Leu83 .
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-30-13-7-12-24-22-27-20(26-17-9-6-8-16(23)14-17)19-15-25-29(21(19)28-22)18-10-4-3-5-11-18/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H2,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUTOWSTWDJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.